molecular formula C8H10N2O2 B13612933 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde

Cat. No.: B13612933
M. Wt: 166.18 g/mol
InChI Key: XJQZZHYLIBSHNH-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde is a heterocyclic compound that features a unique fused ring system combining pyrazole and oxazepine moieties

Preparation Methods

The synthesis of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with aldehydes under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde can be compared with other similar compounds, such as:

    5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.

    Pyrazolo[3,4-d]pyrimidine: This compound features a different fused ring system and is studied for its CDK2 inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a different ring system, also studied for its biological activities.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carbaldehyde

InChI

InChI=1S/C8H10N2O2/c11-6-7-5-8-10(9-7)3-1-2-4-12-8/h5-6H,1-4H2

InChI Key

XJQZZHYLIBSHNH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2=CC(=NN2C1)C=O

Origin of Product

United States

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